4,4'-Methylenedianiline dihydrochloride

Descripción general

Descripción

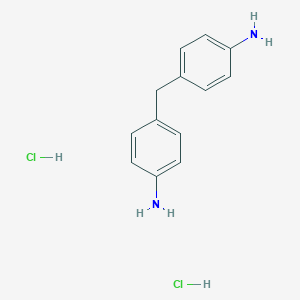

4,4’-Methylenedianiline dihydrochloride is an organic compound with the molecular formula C₁₃H₁₆Cl₂N₂. It is a derivative of 4,4’-Methylenedianiline, which is primarily used as a precursor in the production of polyurethanes. This compound appears as a crystalline solid and is soluble in water .

Métodos De Preparación

4,4’-Methylenedianiline dihydrochloride is synthesized through the hydrochlorination of 4,4’-Methylenedianiline. The process involves the reaction of 4,4’-Methylenedianiline with anhydrous hydrochloric acid in a solvent such as chlorobenzene. The reaction produces 4,4’-Methylenedianiline dihydrochloride as an insoluble solid . Industrial production methods typically involve the controlled addition of anhydrous hydrochloric acid to 4,4’-Methylenedianiline in chlorobenzene, followed by isolation and purification of the resulting dihydrochloride salt .

Análisis De Reacciones Químicas

4,4’-Methylenedianiline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to 4,4’-Methylenedianiline.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Intermediate in Polyurethane Production

The primary use of MDA dihydrochloride is as an intermediate in the production of 4,4'-methylenediphenyl diisocyanate (MDI), which is essential for manufacturing polyurethane foams. These foams are widely used in insulation materials, furniture, and automotive applications due to their lightweight and durable properties .

Curing Agent for Epoxy Resins

MDA dihydrochloride serves as a curing agent for epoxy resins. These resins are utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and resistance to chemicals. The U.S. Food and Drug Administration has approved certain epoxy resins containing MDA for use in food packaging .

Analytical Reagent

This compound is employed as an analytical reagent in laboratories for various chemical analyses, including the determination of tungsten and sulfates. Its role as a corrosion inhibitor is also notable, particularly in metalworking fluids .

Rubber Industry Applications

MDA dihydrochloride acts as an antioxidant and curative agent in rubber formulations. It enhances the durability and performance of rubber products used in diverse applications such as tires and industrial seals .

Toxicological Considerations

Due to its classification as a potential carcinogen by the International Agency for Research on Cancer (IARC), handling MDA dihydrochloride requires strict safety protocols. Occupational exposure may occur during its production or use, necessitating monitoring and protective measures to mitigate health risks .

Case Study 1: Polyurethane Foam Production

A significant amount of MDA dihydrochloride is consumed in producing polyurethane foams. Research indicates that the incorporation of this compound enhances the mechanical properties of the foam while maintaining a low density, making it ideal for insulation applications .

Case Study 2: Epoxy Resin Formulations

Studies have shown that epoxy resins cured with MDA exhibit superior adhesion and thermal stability compared to those cured with other agents. This property is particularly beneficial in aerospace and automotive industries where material performance is critical .

Environmental Impact

MDA dihydrochloride can enter the environment through industrial processes, leading to potential ecological concerns. However, studies suggest that it does not accumulate significantly in the food chain and can be biodegraded by microorganisms over time .

Summary Table of Applications

| Application | Description |

|---|---|

| Polyurethane Production | Intermediate for MDI production; used in foams and insulation |

| Epoxy Resin Curing | Enhances mechanical properties; FDA-approved for food packaging |

| Analytical Reagent | Used for chemical analyses; corrosion inhibitor |

| Rubber Industry | Antioxidant and curative agent |

Mecanismo De Acción

The mechanism of action of 4,4’-Methylenedianiline dihydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. In the production of polyurethanes, it acts as a precursor to methylene diphenyl diisocyanate, which then reacts with polyols to form polyurethane foams . The compound’s effects on biological systems are primarily due to its potential to form reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

4,4’-Methylenedianiline dihydrochloride can be compared with other similar compounds such as:

4,4’-Methylenedianiline: The parent compound, used similarly in polyurethane production.

4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer synthesis.

Bis(4-aminophenyl)methane: Used in the production of high-performance polymers and resins.

The uniqueness of 4,4’-Methylenedianiline dihydrochloride lies in its specific use as a dihydrochloride salt, which provides distinct solubility and reactivity properties compared to its analogs .

Propiedades

Número CAS |

13552-44-8 |

|---|---|

Fórmula molecular |

C13H15ClN2 |

Peso molecular |

234.72 g/mol |

Nombre IUPAC |

4-[(4-aminophenyl)methyl]aniline;hydrochloride |

InChI |

InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H |

Clave InChI |

NORZRJZMVPBSIJ-UHFFFAOYSA-N |

Impurezas |

Assay of a commercial sample indicated a minimum content of 99% aromatic amine; this would contain approximately 3% isomeric amines and traces of aniline. |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl |

SMILES canónico |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl |

Color/Form |

Crystalline solid |

melting_point |

531 to 532 °F (decomposes) (NTP, 1992) 288 °C |

Key on ui other cas no. |

13552-44-8 |

Descripción física |

4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992) |

Números CAS relacionados |

101-77-9 (Parent) |

Solubilidad |

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in wate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.